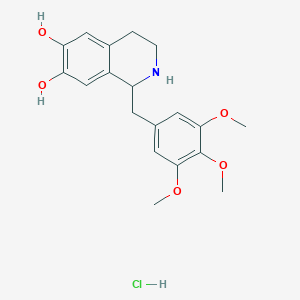
6,7-Dehidro Prednisolona 21-Acetato
Descripción general
Descripción
6,7-Dehydro Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical applications, particularly in the treatment of inflammatory and autoimmune conditions .
Aplicaciones Científicas De Investigación
6,7-Dehydro Prednisolone 21-Acetate is used extensively in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and immune response.
Medicine: Used in the development of treatments for inflammatory and autoimmune diseases.
Industry: Employed in the production of pharmaceutical formulations .
Mecanismo De Acción
Target of Action
The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .
Mode of Action
The interaction of 6,7-Dehydro Prednisolone 21-Acetate with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .
Biochemical Pathways
It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The molecular and cellular effects of 6,7-Dehydro Prednisolone 21-Acetate’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,7-Dehydro Prednisolone 21-Acetate. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
It is known that Prednisolone, the parent compound, interacts with glucocorticoid receptors, proteins, and other biomolecules in the body
Cellular Effects
Prednisolone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Prednisolone, the parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting or activating enzymes, and changing gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
It is known that Prednisolone, the parent compound, can have threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Prednisolone, the parent compound, is known to be metabolized in the liver
Transport and Distribution
It is known that Prednisolone, the parent compound, is distributed throughout the body and can cross cell membranes
Subcellular Localization
Prednisolone, the parent compound, is known to localize in the cytoplasm when it binds to glucocorticoid receptors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This intermediate is then reacted with sodium acetate to yield the final product . The process involves several steps, including hydroxylation, dehydrogenation, and esterification reactions.
Industrial Production Methods
Industrial production of corticosteroids, including 6,7-Dehydro Prednisolone 21-Acetate, often starts with diosgenin, a steroid sapogenin. The process combines chemical and biotechnological methods to achieve the desired product. This multidisciplinary approach has been developed and refined over the years to optimize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dehydro Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as acetate.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium acetate for esterification reactions.
Major Products
The major products formed from these reactions include various derivatives of prednisolone, such as prednisolone acetate and other corticosteroid analogs .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
6,7-Dehydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids. Its unique acetate group at the 21st position contributes to its distinct pharmacokinetic properties .
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYRILTTRZHTJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595068 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-45-4 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


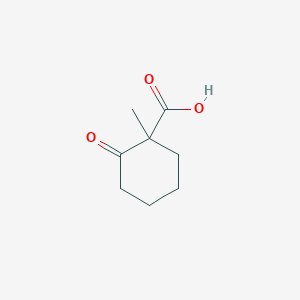
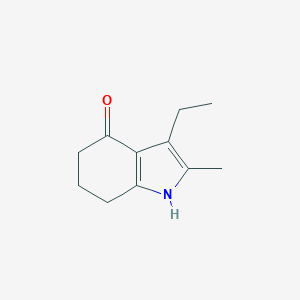
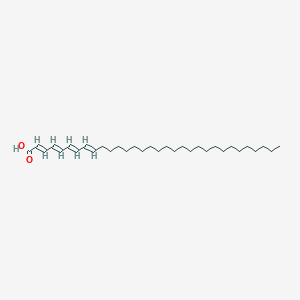
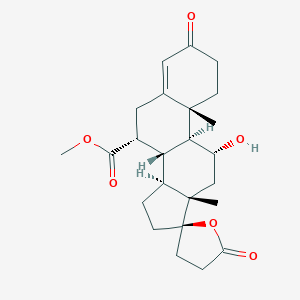
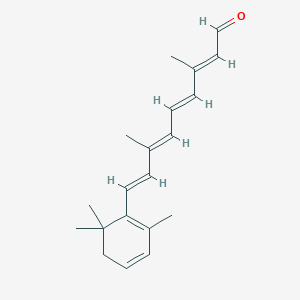
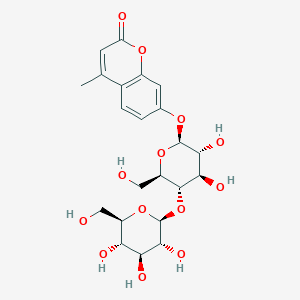
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
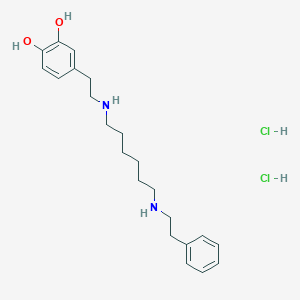
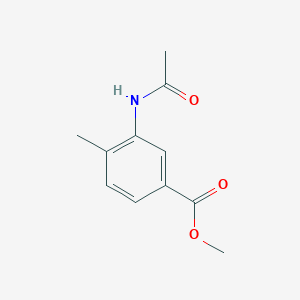

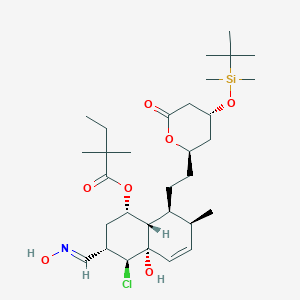
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

